molecular formula C21H33NaO5S B12426074 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt

20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt

Cat. No.: B12426074
M. Wt: 425.6 g/mol
InChI Key: JLKPXOMJAHGBHE-AWFFXMDESA-M
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Description

20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt: is a synthetic steroidal compound used primarily in scientific research. It is a deuterium-labeled derivative of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt, which is a metabolite of pregnenolone. This compound is often utilized in studies involving steroid metabolism and function due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt typically involves multiple steps, starting from pregnenoloneThe final step involves the sulfation of the hydroxyl group at the 3-position to produce the sulfate ester, which is then converted to its sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced instrumentation for monitoring and controlling the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt is used as a tracer in studies involving steroid metabolism and synthesis. Its stable isotope labeling allows for precise tracking of metabolic pathways and reaction intermediates .

Biology: In biological research, this compound is used to study the role of steroid sulfates in cellular processes. It helps in understanding the mechanisms of steroid hormone action and their effects on cellular functions .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of steroidal drugs. It aids in the development of new therapeutic agents targeting steroid-related pathways .

Industry: In the industrial sector, this compound is used in the development of diagnostic assays and analytical methods for detecting and quantifying steroid metabolites in biological samples .

Mechanism of Action

The mechanism of action of 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound acts as a substrate for sulfotransferases, which catalyze the sulfation of steroids. This modification affects the biological activity and metabolism of the steroid, influencing various cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
  • Pregnenolone 3-Sulfate Sodium Salt
  • Dehydroepiandrosterone (DHEA) Sulfate Sodium Salt

Comparison: 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, this compound provides enhanced sensitivity and accuracy in analytical assays. Additionally, its deuterium labeling can influence the compound’s metabolic stability and reactivity, making it a valuable tool in research .

Properties

Molecular Formula

C21H33NaO5S

Molecular Weight

425.6 g/mol

IUPAC Name

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1D3,13D,17D;

InChI Key

JLKPXOMJAHGBHE-AWFFXMDESA-M

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)[C@]([2H])(C([2H])([2H])[2H])O.[Na+]

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]

Origin of Product

United States

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